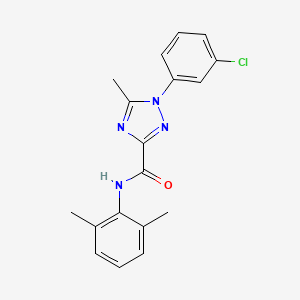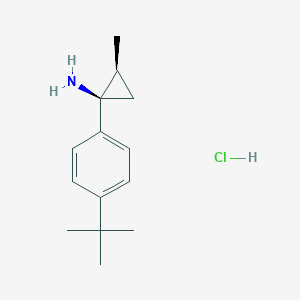
(1R,2S)-1-(4-(tert-Butyl)phenyl)-2-methylcyclopropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-1-(4-(tert-Butyl)phenyl)-2-methylcyclopropan-1-amine hydrochloride is a chiral amine compound with a cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-(4-(tert-Butyl)phenyl)-2-methylcyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.
Introduction of the amine group: The amine group can be introduced via a Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a carbonyl compound.
Hydrochloride formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective for the synthesis of similar compounds, providing better control over reaction conditions and higher yields .
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-1-(4-(tert-Butyl)phenyl)-2-methylcyclopropan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The cyclopropane ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
(1R,2S)-1-(4-(tert-Butyl)phenyl)-2-methylcyclopropan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of chiral amines on biological systems.
Mecanismo De Acción
The mechanism of action of (1R,2S)-1-(4-(tert-Butyl)phenyl)-2-methylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A compound with a similar tert-butyl group but different functional groups.
4-(1-(tert-Butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine: Another compound with a tert-butyl group and a different core structure.
Uniqueness
(1R,2S)-1-(4-(tert-Butyl)phenyl)-2-methylcyclopropan-1-amine hydrochloride is unique due to its chiral cyclopropane ring and amine group, which provide distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C14H22ClN |
|---|---|
Peso molecular |
239.78 g/mol |
Nombre IUPAC |
(1R,2S)-1-(4-tert-butylphenyl)-2-methylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H21N.ClH/c1-10-9-14(10,15)12-7-5-11(6-8-12)13(2,3)4;/h5-8,10H,9,15H2,1-4H3;1H/t10-,14+;/m0./s1 |
Clave InChI |
LDWQVQAURLEQKE-IMVWOWLCSA-N |
SMILES isomérico |
C[C@H]1C[C@@]1(C2=CC=C(C=C2)C(C)(C)C)N.Cl |
SMILES canónico |
CC1CC1(C2=CC=C(C=C2)C(C)(C)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



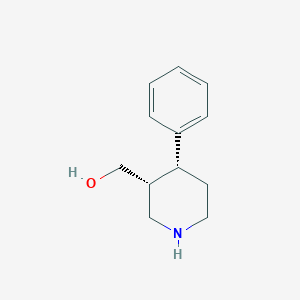
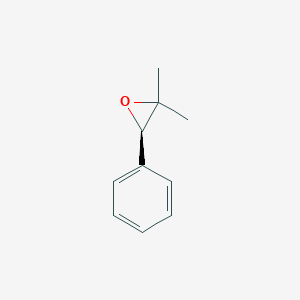
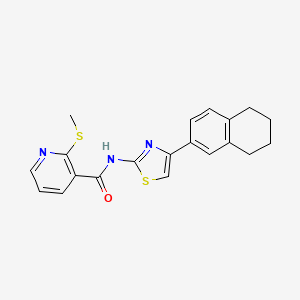
![6-(4-Chlorobenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361696.png)
![1-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole-2,3-dione](/img/structure/B13361702.png)
![2-methylsulfanyl-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B13361703.png)
![(1R,2R)-2-[bis(2-hydroxypropyl)amino]cyclopentan-1-ol](/img/structure/B13361704.png)
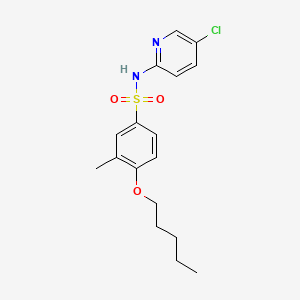
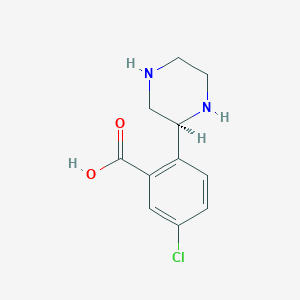
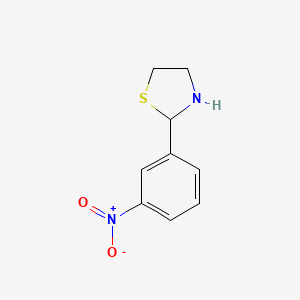
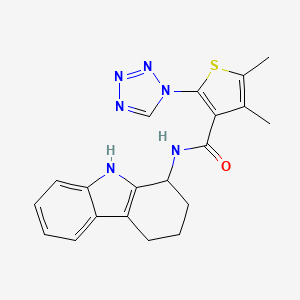
![3-(naphthalen-1-yl)-N-[2-(2-oxopyrrolidin-1-yl)ethyl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13361734.png)
